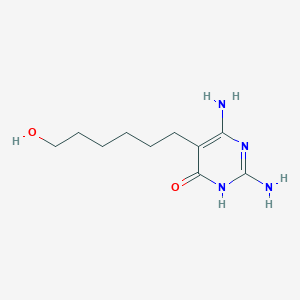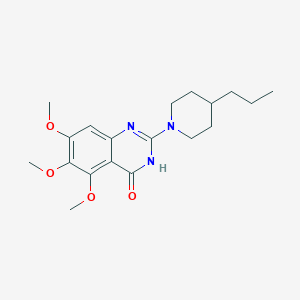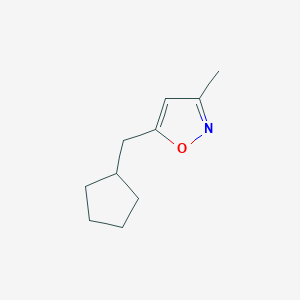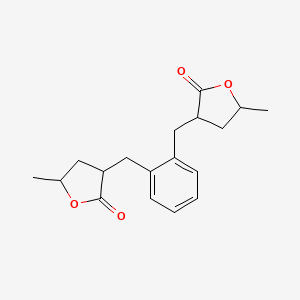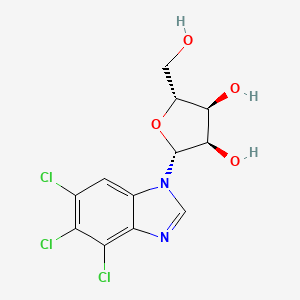
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a tetrahydrofuran ring substituted with a benzoimidazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Benzoimidazole Moiety: This step often involves the reaction of a suitable benzoimidazole derivative with the tetrahydrofuran ring under specific conditions such as the presence of a base or catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The benzoimidazole ring can be reduced under specific conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of chlorine atoms may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol exerts its effects depends on its specific application. For instance:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or blocking receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Contains fewer chlorine atoms, potentially altering its chemical properties.
Uniqueness
The presence of three chlorine atoms on the benzoimidazole ring in (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol may confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
53-82-7 |
|---|---|
Fórmula molecular |
C12H11Cl3N2O4 |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |
Clave InChI |
YIZVLEZXUKBKLQ-GUOLCYNNSA-N |
SMILES isomérico |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


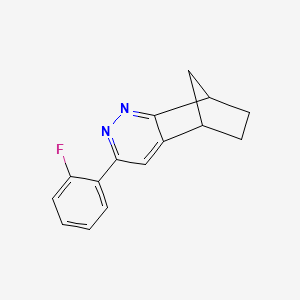

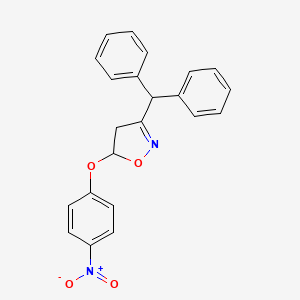
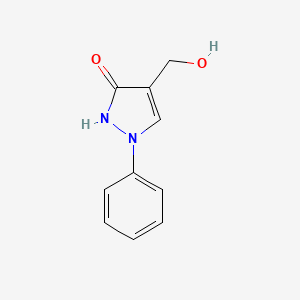
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
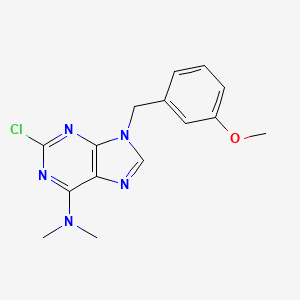
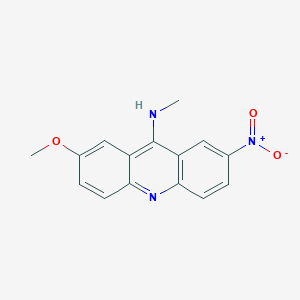
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
